molecular formula C11H23N2O4P B8127671 Cyclophosphamide-C4-tert butyl ester

Cyclophosphamide-C4-tert butyl ester

Cat. No.: B8127671
M. Wt: 278.29 g/mol
InChI Key: HIDGADVADHCSJW-UHFFFAOYSA-N
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Description

Cyclophosphamide-C4-tert butyl ester is a derivative of cyclophosphamide, a well-known alkylating agent used in chemotherapy. This compound is characterized by the presence of a tert-butyl ester group, which can influence its chemical properties and reactivity. Cyclophosphamide itself is a prodrug that requires metabolic activation to exert its therapeutic effects, primarily through the formation of active metabolites that alkylate DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclophosphamide-C4-tert butyl ester typically involves the esterification of cyclophosphamide with tert-butyl alcohol. This process can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), which facilitate the formation of the ester bond . The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide-C4-tert butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of Cyclophosphamide-C4-tert butyl ester involves its metabolic activation to form active metabolites that alkylate DNA. This process leads to the formation of DNA crosslinks, which inhibit DNA replication and transcription, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of p53-controlled apoptosis and the inhibition of cell proliferation .

Comparison with Similar Compounds

Cyclophosphamide-C4-tert butyl ester can be compared with other similar compounds, such as:

    Cyclophosphamide: The parent compound, which lacks the tert-butyl ester group.

    Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetic properties.

    Melphalan: An alkylating agent used in chemotherapy with a different chemical structure but similar therapeutic effects.

Properties

IUPAC Name

tert-butyl 4-[(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N2O4P/c1-11(2,3)17-10(14)6-4-7-12-18(15)13-8-5-9-16-18/h4-9H2,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDGADVADHCSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCNP1(=O)NCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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